Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)-
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Overview
Description
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is an organobismuth compound known for its unique chemical properties and potential applications in various fields. This compound features a bismuth atom bonded to two chlorine atoms, a 2,4-dimethylphenyl group, and two 2-methylphenyl groups. The presence of these aromatic groups contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with the corresponding aryl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
BiCl3+2LiC6H4(CH3)2→BiCl2(C6H4(CH3)2)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Scientific Research Applications
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The bismuth center acts as a Lewis acid, activating substrates for nucleophilic attack. The aromatic groups provide stability and influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Bismuth trichloride
- Bismuth subsalicylate
- Bismuth oxychloride
Uniqueness
Bismuth, dichloro(2,4-dimethylphenyl)bis(2-methylphenyl)- is unique due to its specific combination of aromatic groups and chlorine atoms, which confer distinct reactivity and stability. Compared to other bismuth compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
823213-35-0 |
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Molecular Formula |
C22H23BiCl2 |
Molecular Weight |
567.3 g/mol |
IUPAC Name |
dichloro-(2,4-dimethylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9.2C7H7.Bi.2ClH/c1-7-4-3-5-8(2)6-7;2*1-7-5-3-2-4-6-7;;;/h3-4,6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
RLBQIDXYLKVQSS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl)C |
Origin of Product |
United States |
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